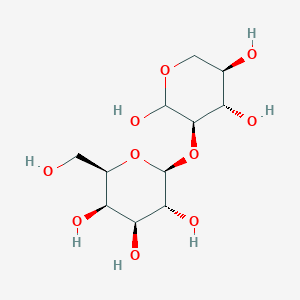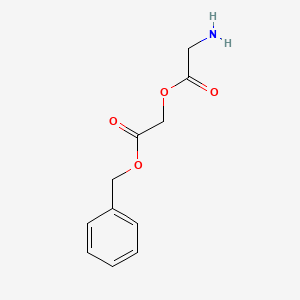
(R)-2-Allylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Allylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The ®-2-Allylpyrrolidine is characterized by the presence of an allyl group attached to the nitrogen atom, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allylpyrrolidine can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of 2-allylpyrrole using chiral catalysts. This method allows for the selective formation of the ®-enantiomer with high enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral ligands in the synthesis of the compound, which can also lead to high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Allylpyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantiomeric purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-2-Allylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The allyl group in ®-2-Allylpyrrolidine can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
®-2-Allylpyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, ®-2-Allylpyrrolidine is used as a ligand in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the treatment of various diseases.
Industry: In the industrial sector, ®-2-Allylpyrrolidine is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of ®-2-Allylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-2-Allylpyrrolidine: The enantiomer of ®-2-Allylpyrrolidine, which has different stereochemistry and potentially different biological activity.
2-Allylpyrrolidine: The racemic mixture of both ®- and (S)-enantiomers.
N-Allylpyrrolidine: A compound with a similar structure but without the chiral center.
Uniqueness
®-2-Allylpyrrolidine is unique due to its chiral nature and the presence of the allyl group. These features impart specific chemical and biological properties that distinguish it from other similar compounds. The enantiomeric purity of ®-2-Allylpyrrolidine is particularly important in applications where stereochemistry plays a critical role, such as in drug development and asymmetric synthesis.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
(2R)-2-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 |
InChIキー |
NVQFTQHETVOVON-ZETCQYMHSA-N |
異性体SMILES |
C=CC[C@H]1CCCN1 |
正規SMILES |
C=CCC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


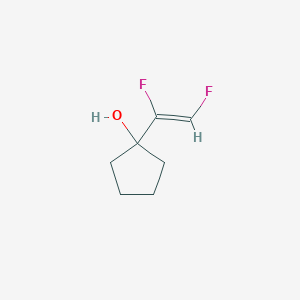
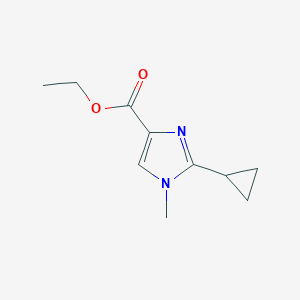
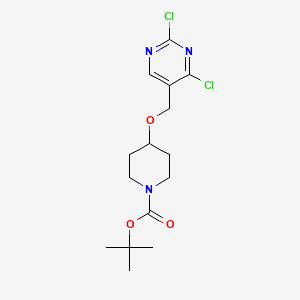
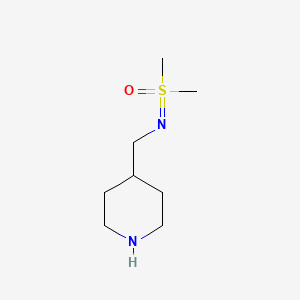
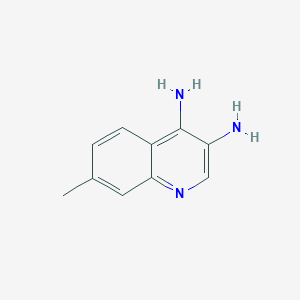

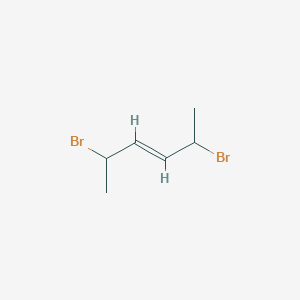


![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)


